molecular formula C18H28N2OS2 B11187763 (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11187763
M. Wt: 352.6 g/mol
InChI Key: OYMMKEFXEQOMQM-SSZFMOIBSA-N
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Description

(5Z)-5-[(Dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dicyclohexylamino group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

    Introduction of the Dicyclohexylamino Group: The dicyclohexylamine is introduced via a nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the thiazolidinone ring.

    Formation of the Methylidene Group: This step involves the condensation of the dicyclohexylamine derivative with formaldehyde or a similar aldehyde under acidic or basic conditions to form the methylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In

Properties

Molecular Formula

C18H28N2OS2

Molecular Weight

352.6 g/mol

IUPAC Name

(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H28N2OS2/c1-2-19-17(21)16(23-18(19)22)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,2-12H2,1H3/b16-13-

InChI Key

OYMMKEFXEQOMQM-SSZFMOIBSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N(C2CCCCC2)C3CCCCC3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN(C2CCCCC2)C3CCCCC3)SC1=S

Origin of Product

United States

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